molecular formula C12H19NO3 B3396442 Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate CAS No. 1018335-05-1

Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate

Cat. No.: B3396442
CAS No.: 1018335-05-1
M. Wt: 225.28 g/mol
InChI Key: TUSQIZNKTXCWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-cyclohex-1-EN-1-ylethyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)11(14)13-9-8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSQIZNKTXCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate
Reactant of Route 4
Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate
Reactant of Route 5
Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl [(2-cyclohex-1-EN-1-ylethyl)amino](oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.